molecular formula C15H14BrNO2 B187871 N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide CAS No. 62095-68-5

N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B187871
CAS RN: 62095-68-5
M. Wt: 320.18 g/mol
InChI Key: COHDNLBGYIHJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide, commonly known as BMA-168, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various research fields. BMA-168 is a synthetic compound that belongs to the class of amides, and its chemical formula is C15H14BrNO2.

Mechanism Of Action

The mechanism of action of BMA-168 is not fully understood, but it has been proposed to act as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and memory formation.

Biochemical And Physiological Effects

BMA-168 has been shown to enhance synaptic transmission and potentiate long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. BMA-168 has also been found to increase the release of dopamine in the striatum, a brain region that is involved in reward processing and motor control.

Advantages And Limitations For Lab Experiments

One advantage of using BMA-168 in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise modulation of synaptic transmission. However, one limitation of using BMA-168 is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on BMA-168. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to explore its effects on other neurotransmitter systems and brain regions. Additionally, research can be conducted to develop more soluble analogs of BMA-168 for improved in vivo administration.

Synthesis Methods

The synthesis of BMA-168 involves the reaction between 4-bromoaniline and 4-methylphenol in the presence of potassium carbonate and copper (II) acetate. The reaction is carried out in acetonitrile as a solvent, and the resulting product is purified through recrystallization.

Scientific Research Applications

BMA-168 has been found to have potential applications in various research fields, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, BMA-168 has been studied for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In neuroscience, BMA-168 has been used as a tool to study the mechanisms of synaptic plasticity and neuronal excitability. In biochemistry, BMA-168 has been utilized as a probe to investigate the structure and function of proteins.

properties

CAS RN

62095-68-5

Product Name

N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide

Molecular Formula

C15H14BrNO2

Molecular Weight

320.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C15H14BrNO2/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)

InChI Key

COHDNLBGYIHJDQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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